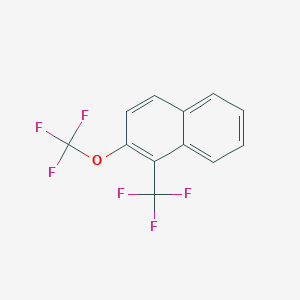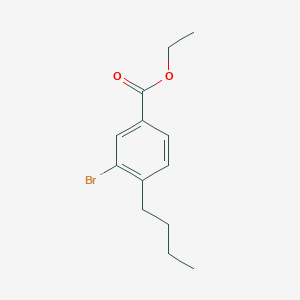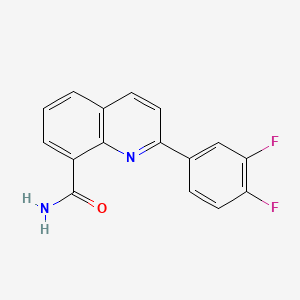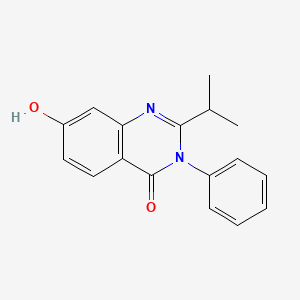
(4-((2-Ethylhexyl)oxy)-2,5-dimethylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((2-Ethylhexyl)oxy)-2,5-dimethylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Ethylhexyl)oxy)-2,5-dimethylphenyl)boronic acid typically involves the reaction of 4-bromo-2,5-dimethylphenol with 2-ethylhexanol in the presence of a base to form the corresponding ether. This intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron under palladium-catalyzed conditions to yield the desired boronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-((2-Ethylhexyl)oxy)-2,5-dimethylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Strong nucleophiles such as alkoxides or amines.
Major Products Formed
Oxidation: 4-((2-Ethylhexyl)oxy)-2,5-dimethylphenol.
Reduction: 4-((2-Ethylhexyl)oxy)-2,5-dimethylphenylborane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-((2-Ethylhexyl)oxy)-2,5-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a ligand in the development of enzyme inhibitors.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of (4-((2-Ethylhexyl)oxy)-2,5-dimethylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid moiety can interact with the active site of the enzyme, thereby inhibiting its activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the ethylhexyl and dimethyl substituents.
4-(Methoxy)phenylboronic acid: Similar structure but with a methoxy group instead of the ethylhexyl group.
2,5-Dimethylphenylboronic acid: Lacks the ethylhexyl group but retains the dimethyl substituents.
Uniqueness
(4-((2-Ethylhexyl)oxy)-2,5-dimethylphenyl)boronic acid is unique due to the presence of the bulky ethylhexyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility in organic solvents and its ability to interact with hydrophobic environments, making it particularly useful in certain applications.
Properties
CAS No. |
409359-66-6 |
|---|---|
Molecular Formula |
C16H27BO3 |
Molecular Weight |
278.2 g/mol |
IUPAC Name |
[4-(2-ethylhexoxy)-2,5-dimethylphenyl]boronic acid |
InChI |
InChI=1S/C16H27BO3/c1-5-7-8-14(6-2)11-20-16-10-12(3)15(17(18)19)9-13(16)4/h9-10,14,18-19H,5-8,11H2,1-4H3 |
InChI Key |
ASHGDVXEZCGLDC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1C)OCC(CC)CCCC)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


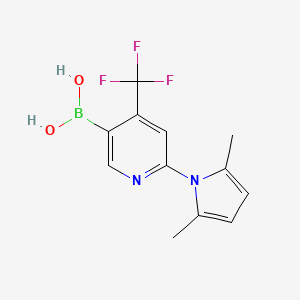
![6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide](/img/structure/B11843440.png)
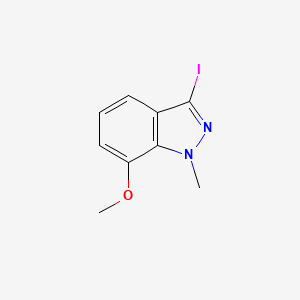
![3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11843455.png)
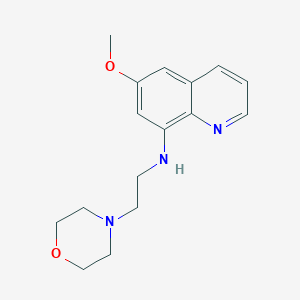
![3-[Chloro(dimethyl)silyl]propyl benzylcarbamate](/img/structure/B11843462.png)
